1,5-Bis(4-methylphenylthio)pentane

Description

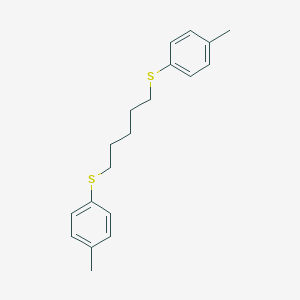

1,5-Bis(4-methylphenylthio)pentane is a sulfur-containing organic compound characterized by a pentane backbone with two 4-methylphenylthio groups (-S-C₆H₄-CH₃) at the terminal positions. Its structure confers unique physicochemical properties, such as moderate polarity, thermal stability, and solubility in non-polar solvents.

Properties

Molecular Formula |

C19H24S2 |

|---|---|

Molecular Weight |

316.5 g/mol |

IUPAC Name |

1-methyl-4-[5-(4-methylphenyl)sulfanylpentylsulfanyl]benzene |

InChI |

InChI=1S/C19H24S2/c1-16-6-10-18(11-7-16)20-14-4-3-5-15-21-19-12-8-17(2)9-13-19/h6-13H,3-5,14-15H2,1-2H3 |

InChI Key |

OBEOBNWODZWIRZ-UHFFFAOYSA-N |

SMILES |

CC1=CC=C(C=C1)SCCCCCSC2=CC=C(C=C2)C |

Canonical SMILES |

CC1=CC=C(C=C1)SCCCCCSC2=CC=C(C=C2)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Thioether Analogs

Example : 1,5-Bis(methylthio)pentane (C₇H₁₆S₂, MW = 164.33, CAS 54410-63-8) .

- Structural Differences : Replaces 4-methylphenyl groups with smaller methylthio (-S-CH₃) substituents.

- Key Properties: Lower molecular weight (164.33 vs. ~326 for 1,5-Bis(4-methylphenylthio)pentane) reduces boiling point and viscosity. Higher volatility (Kovats' retention index = 1339 on a non-polar Apiezon M column) . Weaker steric hindrance compared to aryl-substituted analogs, enhancing reactivity in alkylation or coordination reactions.

Phenoxy Derivatives

Examples :

- 1,5-Bis(4-bromophenoxy)pentane (C₁₇H₁₈Br₂O₂, MW = 414.13, CAS 117499-24-8) .

- Key Comparisons: Electronic Effects: Bromine (electron-withdrawing) and nitro groups increase polarity and oxidative stability compared to thioethers. Applications: Phenoxy derivatives are often used as monomers in polymer synthesis or intermediates in pharmaceuticals due to their rigid aromatic backbones. Solubility: Nitro groups enhance solubility in polar aprotic solvents (e.g., DMF or DMSO), whereas 4-methylphenylthio groups favor organic solvents like toluene.

Acylphenol Derivatives

Example: 1,5-Bis(4-hydroxy-3-octanoylphenyl)pentane (structure reported in and ) .

- Structural Features : Incorporates hydroxyl and long-chain acyl groups, enabling hydrogen bonding and hydrophobic interactions.

- Thermal Stability : Acyl groups increase molecular weight (~570 g/mol) and thermal decomposition resistance compared to simpler thioethers.

- Applications: Potential use in semi-organic adhesives or coatings due to combined organic (flexibility) and inorganic (thermal stability) characteristics.

Phosphine-Containing Analogs

Example: 1,5-Bis(diphenylphosphino)pentane (C₂₉H₃₀P₂, MW = 440.5, CAS 27721-02-4) .

- Coordination Chemistry: Phosphine groups act as strong electron donors, making this compound a versatile ligand in transition-metal catalysis (e.g., palladium-catalyzed cross-couplings).

- Safety Profile : Requires stringent handling (e.g., ventilation, PPE) due to respiratory and dermal irritation risks .

- Contrast with Thioethers : Thioethers exhibit weaker coordination ability but greater stability under oxidative conditions.

Research Findings and Trends

- Steric Effects : Bulky substituents (e.g., 4-methylphenyl) reduce reactivity in nucleophilic substitutions but enhance thermal stability .

- Electronic Tuning: Electron-withdrawing groups (e.g., -NO₂) in phenoxy derivatives increase oxidative resistance, whereas electron-donating thioethers favor redox-active applications .

- Safety Considerations : Thioethers generally pose lower toxicity risks compared to phosphines, which require specialized handling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.